Nickel octaethylporphyrin

Descripción

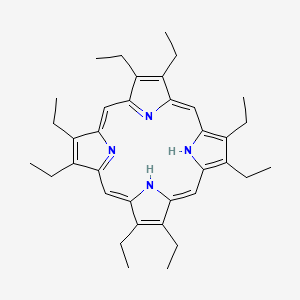

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine (abbreviated as OEP or H₂OEP) is a synthetic porphyrin derivative with eight ethyl substituents at the β-pyrrolic positions. Its molecular formula is C₃₆H₄₆N₄, with a molecular weight of 534.78 g/mol . The ethyl groups confer enhanced solubility in organic solvents and modulate electronic properties compared to unsubstituted porphine. OEP serves as a versatile ligand for forming metalloporphyrins, which are pivotal in catalysis, sensing, and biomedicine. Key applications include optical sensors (e.g., surface plasmon resonance (SPR) films) , gas-sensing materials , and catalysts for organic reactions .

Propiedades

IUPAC Name |

2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h17-20,37-38H,9-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIIGRBIXXECHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062589 | |

| Record name | Octaethylporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-82-1 | |

| Record name | 2,3,7,8,12,13,17,18-Octaetioporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine, 2,3,7,8,12,13,17,18-octaethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octaethylporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7,8,12,13,17,18-Octaetioporphyrin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD85YF7CEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Hypofluorous Acid Oxidation

Treatment of OEP with hypofluorous acid (HOF) in chloroform at room temperature produces OEP N-oxide in 68% yield. The reaction proceeds via electrophilic oxygen transfer, with HOF acting as both oxidant and oxygen source. Analytical thin-layer chromatography (TLC) confirms conversion, showing a distinct brown product (Rf = 0.33) compared to unreacted OEP (Rf = 0.80).

Reaction Conditions :

Permaleic Acid Oxidation

Permaleic acid, generated in situ from maleic anhydride and hydrogen peroxide, offers a milder alternative. Stirring OEP with permaleic acid in dichloromethane for 40 minutes under dark conditions yields 58% OEP N-oxide after column chromatography. Isotopic labeling studies using H₂¹⁸O demonstrate that the oxygen atom in the N-oxide originates from the peroxide, confirmed by mass spectrometry.

Comparative Efficiency :

| Oxidizing Agent | Reaction Time | Yield | Stability |

|---|---|---|---|

| Hypofluorous acid | 15 minutes | 68% | Low |

| Permaleic acid | 40 minutes | 58% | Moderate |

Ruthenium Complexation

OEP forms stable ruthenium complexes with diverse coordination geometries. Barley et al. detailed the synthesis of Ru(OEP)(CO)(EtOH), where ethanol acts as a labile axial ligand. Refluxing Ru(OEP)(CO)EtOH with tri-n-butylphosphine (PⁿBu₃) in dichloromethane displaces ethanol, yielding Ru(OEP)(CO)(PⁿBu₃). Electrochemical oxidation of this complex at 0.25 V (vs. Ag/AgCl) generates a cation-radical species, [Ru(OEP)- +(CO)(PⁿBu₃)]⁺, characterized by a shift in the Soret band from 408 nm to 422 nm.

Synthetic Pathway :

- Ligand Substitution :

Ru(OEP)(CO)EtOH + 2 PⁿBu₃ → Ru(OEP)(CO)(PⁿBu₃) + EtOH - Oxidation :

Ru(OEP)(CO)(PⁿBu₃) → [Ru(OEP)- +(CO)(PⁿBu₃)]⁺ + e⁻

Applications :

- Catalysis : The Ru(OEP)(PR₃)₂ framework facilitates hydrogenation and C–H activation reactions.

- Electrochemistry : Reversible redox behavior enables use in molecular electronics.

Functionalization at the Macrocyclic Core

Chlorination

Exposure of OEP N-oxide to hydrochloric acid induces electrophilic chlorination at the C-5 position, forming 5-chloro-OEP. This reaction proceeds via initial protonation of the N-oxide, followed by chloride attack.

Acetoxylation

Treating OEP N-oxide with acetic anhydride in pyridine yields 5-acetoxy-OEP. Isotopic labeling confirms retention of the oxygen atom from the N-oxide during acetoxylation.

Stability and Decomposition Pathways

OEP N-oxide exhibits thermal lability. Heating at 250°C for 30 minutes results in partial reversion to OEP, while prolonged storage at room temperature causes gradual decomposition. Ruthenium complexes, however, demonstrate higher thermal stability, with decomposition observed only above 300°C.

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: La octaetilporfina puede sufrir reacciones de oxidación, especialmente cuando se coordina con iones metálicos.

Reducción: Las reacciones de reducción también son posibles, especialmente en presencia de agentes reductores.

Reactivos y Condiciones Comunes:

Oxidación: El peróxido de hidrógeno se utiliza comúnmente como agente oxidante.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios compuestos halogenados para reacciones de sustitución.

Principales Productos:

Oxidación: Los principales productos de las reacciones de oxidación dependen del ion metálico específico coordinado con la porfirina.

Reducción: Formas reducidas del complejo porfirina.

Sustitución: Derivados de porfirina sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Photonic and Optoelectronic Applications

1.1 Light Harvesting and Energy Transfer

Octaethylporphyrin is utilized in the development of light-harvesting systems due to its ability to absorb light efficiently and transfer energy. This characteristic is particularly useful in the design of solar cells and artificial photosynthesis systems. Research has demonstrated that incorporating Octaethylporphyrin into photovoltaic materials can enhance their efficiency by improving light absorption and energy conversion rates .

1.2 Sensors and Chemical Detection

The compound has been employed in the fabrication of sensors for detecting various chemical species. Its ability to undergo reversible oxidation and reduction reactions makes it suitable for electrochemical sensors. For instance, inkjet-printed films containing Octaethylporphyrin have been developed for optoelectronic nose applications, allowing for the detection of volatile organic compounds .

Catalytic Applications

2.1 Catalysis in Organic Reactions

Octaethylporphyrin acts as a catalyst in various organic reactions due to its metalation properties. When coordinated with metals such as zinc or copper, it exhibits catalytic activity in oxidation reactions. For example, Octaethylporphyrin zinc(II) has been shown to catalyze the oxidation of organic substrates effectively .

2.2 Environmental Remediation

The compound's catalytic properties are also being explored for environmental applications, particularly in the degradation of pollutants. Studies indicate that metalated forms of Octaethylporphyrin can facilitate the breakdown of hazardous organic compounds in wastewater treatment processes .

Biological Applications

3.1 Drug Delivery Systems

Octaethylporphyrin has potential applications in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its lipophilic nature allows it to cross biological membranes easily, making it a candidate for targeted drug delivery .

3.2 Photodynamic Therapy

In medical applications, Octaethylporphyrin is being investigated for use in photodynamic therapy (PDT) for cancer treatment. The compound can be activated by specific wavelengths of light to produce reactive oxygen species that can selectively destroy cancer cells while minimizing damage to surrounding healthy tissue .

Material Science Applications

4.1 Thin Film Technology

The formation of Langmuir-Blodgett films using Octaethylporphyrin has been studied extensively for their potential use in electronic devices and sensors. These films exhibit unique electronic properties that can be harnessed for developing advanced materials with tailored functionalities .

4.2 Nanotechnology

Nanoparticles coated with Octaethylporphyrin have been developed for various applications including imaging and drug delivery. The incorporation of this compound into nanoparticle formulations enhances their stability and biocompatibility while providing unique optical properties .

Case Studies

Mecanismo De Acción

El mecanismo de acción de la octaetilporfina implica su capacidad de coordinarse con iones metálicos, formando complejos estables. Estos complejos pueden sufrir diversas reacciones químicas, como la oxidación y la reducción, que son cruciales para su función en la catálisis y las aplicaciones de detección .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs: Ethyl vs. Phenyl Substituents

OEP derivatives are often compared to 5,10,15,20-tetraphenylporphyrin (TPP) , which has phenyl substituents at the meso positions. The ethyl groups in OEP are smaller and less sterically hindered than TPP’s phenyl rings, leading to differences in:

- Thermal Stability : Ni-OEP decomposes at lower temperatures than Ni-TPP, as phenyl groups enhance rigidity and stability .

- cobalt phthalocyanine in redox reactions) .

Spectroscopic and Sensor Performance

- SPR Response : Metal-free OEP exhibits higher sensitivity to chloroform/acetone vapor than Zn-OEP, attributed to stronger analyte-ligand interactions in the absence of a metal center .

- Gas Sensing: CoOEP-functionalized graphene shows enhanced selectivity for NO₂ due to charge transfer between Co and graphene .

Catalytic Activity

- Superexchange Mechanism : Cobalt-OEP catalyzes electrochemical reactions at rates comparable to cobalt phthalocyanine, despite differences in substituent bulk. This is explained by superexchange , where electron transfer occurs through the porphyrin ring rather than substituents .

- Palladium-OEP : Efficient in cross-coupling reactions, such as Suzuki-Miyaura, due to palladium’s high affinity for the porphyrin ligand .

Thermal Stability and Decomposition

Thermogravimetric analysis reveals the stability order:

VO-TPP ≈ Ni-TPP > VO-OEP > Ni-OEP .

The lower stability of Ni-OEP vs. Ni-TPP highlights the role of phenyl groups in stabilizing the porphyrin framework.

Electronic and Magnetic Properties

Actividad Biológica

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine (often referred to as Octaethylporphyrin or OEP) is a synthetic porphyrin compound with significant biological implications. This article examines its biological activity, including its role in photodynamic therapy (PDT), its interactions with metal ions, and its potential applications in cancer treatment and other therapeutic areas.

- Molecular Formula : C36H46N4

- Molecular Weight : 534.79 g/mol

- CAS Number : 2683-82-1

- IUPAC Name : 2,3,7,8,12,13,17,18-octaethylporphyrin

Photodynamic Therapy (PDT)

OEP has been extensively studied for its application in photodynamic therapy. PDT involves the use of photosensitizing agents that produce reactive oxygen species (ROS) upon light activation.

-

Mechanism of Action :

- Upon irradiation with light of a specific wavelength (typically around 400 nm), OEP generates singlet oxygen (), which can induce apoptosis in cancer cells.

- The efficacy of OEP in PDT has been shown to enhance when combined with other therapeutic agents.

-

Case Studies :

- A study demonstrated that OEP combined with rutoside significantly increased the cytotoxicity against melanoma cells by inducing oxidative stress and cell cycle arrest .

- Another investigation reported that the combination of olaparib (a chemotherapy drug) and PDT using OEP resulted in a substantial reduction in tumor size in gastric cancer models while minimizing side effects .

Metal Complexation

OEP can form complexes with various metal ions such as zinc(II), iron(III), cobalt(II), and nickel(II). These metal complexes exhibit unique biological activities:

- Zinc(II) Complex :

- Iron(III) Complex :

In Vitro Studies

Research indicates that OEP exhibits significant cytotoxic effects on various cancer cell lines when activated by light. For instance:

- In vitro studies on lung cancer cell lines showed that OEP induced apoptosis through ROS generation when exposed to light .

- The effectiveness of OEP as a photosensitizer was compared to other porphyrins, showing superior performance in generating singlet oxygen under similar conditions .

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of OEP:

Q & A

Q. How can the purity and structural integrity of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine (OEP) be validated during synthesis?

Methodological Answer:

- UV-Vis Spectroscopy : Validate purity by confirming characteristic absorbance maxima (e.g., 407 nm and 571 nm for vanadyl-OEP complexes) .

- Mass Spectrometry : Compare observed molecular weights with theoretical values (e.g., Cobalt-OEP: C₃₆H₄₄N₄Co, MW 615.7 g/mol) .

- Elemental Analysis : Confirm stoichiometry of metalated derivatives (e.g., Platinum-OEP: C₃₆H₄₄N₄Pt, MW 727.85 g/mol) .

- HPLC with Diode Array Detection : Ensure no unreacted porphyrin precursors remain.

Q. What safety protocols are critical when handling OEP derivatives in catalytic studies?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use N95 respirators, gloves, and eyeshields to prevent inhalation/contact with fine powders .

- Ventilation : Conduct reactions in fume hoods to avoid exposure to volatile byproducts (e.g., acetic acid in Iron-OEP acetate synthesis) .

- Storage : Seal containers under inert gas (argon/nitrogen) to prevent oxidation of labile metal centers (e.g., Mn(II)-OEP chloride) .

Advanced Research Questions

Q. How do spectroscopic properties of OEP-metal complexes vary with axial ligand substitution, and how can this inform catalytic mechanism studies?

Methodological Answer:

- EPR Spectroscopy : Probe electronic environments of paramagnetic metal centers (e.g., Vanadium(IV)-OEP oxide) to identify ligand-field splitting patterns .

- Resonance Raman Spectroscopy : Detect axial ligand vibrations (e.g., ν(V=O) at ~980 cm⁻¹ in vanadyl-OEP) to correlate with catalytic activity in oxidation reactions .

- Comparative Studies : Contrast OEP-Fe(III) acetate (μ-oxo dimer formation) with monomeric Co(II)-OEP to assess ligand-dependent reactivity .

Q. What experimental strategies resolve contradictions in reported redox potentials for OEP-metal complexes?

Methodological Answer:

- Cyclic Voltammetry (CV) Optimization : Use non-coordinating electrolytes (e.g., TBAPF₆ in CH₂Cl₂) to minimize solvent effects on redox potentials .

- In Situ Spectroelectrochemistry : Correlate electrochemical data with UV-Vis/NIR spectral changes during redox transitions (e.g., Ni(II)-OEP ↔ Ni(I)-OEP) .

- Theoretical Validation : Apply DFT calculations to predict redox potentials and compare with experimental data to identify outliers .

Q. How can OEP derivatives be integrated into supramolecular frameworks for photodynamic therapy (PDT) applications?

Methodological Answer:

- Langmuir-Blodgett (LB) Films : Deposit Co(II)-OEP monolayers at air-water interfaces to study packing efficiency and light-triggered singlet oxygen generation .

- Metal-Organic Frameworks (MOFs) : Synthesize Zn(II)-OEP-based MOFs using pyridyl linkers (e.g., 5,15-diphenyl-10,20-di(4-pyridyl)-OEP) for controlled drug release .

- In Vitro Testing : Use fluorescence lifetime imaging (FLIM) to monitor OEP-MOF uptake and ROS production in cancer cell lines .

Data Contradiction Analysis

Q. Why do sublimation enthalpies (ΔsubH°) of OEP derivatives vary significantly across studies?

Methodological Answer:

- Sample Purity : Impurities (e.g., residual solvents) alter sublimation kinetics. Validate via TGA-MS to detect mass loss events unrelated to sublimation .

- Crystallinity Differences : Anneal samples at 150°C under vacuum to ensure consistent crystal packing (e.g., ΔsubH° = 331.88 kJ/mol for pure porphyrins) .

- Methodological Bias : Compare static vs. dynamic sublimation techniques; static methods (e.g., Knudsen effusion) minimize thermal decomposition artifacts .

Experimental Design Tables

Q. Table 1: Key Spectroscopic Data for OEP-Metal Complexes

| Metal Center | λ_max (nm) | EPR Signal (g-values) | Redox Potential (V vs. SCE) |

|---|---|---|---|

| V(IV)=O | 407, 571 | g⊥ = 1.98, g∥ = 1.96 | E₁/₂ = -0.32 (Ox → Red) |

| Co(II) | 435, 550 | Not applicable | E₁/₂ = +0.45 (Red → Ox) |

| Fe(III) | 420, 580 | g = 4.3 (high-spin) | E₁/₂ = -0.15 (Ox → Red) |

Q. Table 2: Stability of OEP Derivatives Under Catalytic Conditions

| Derivative | Temperature Limit (°C) | Solvent Compatibility | Oxidative Stability (Air Exposure) |

|---|---|---|---|

| Pt(II)-OEP | 180 | Toluene, DMF | Stable (24 hrs) |

| Mg(II)-OEP | 120 | THF, CHCl₃ | Degrades within 2 hrs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.